

Adavivint: A Technical Guide to its Modulation of Cellular Pathways

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Compound of Interest

Compound Name: Adavivint

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Introduction

Adavivint (also known as lorecivivint or SM04690) is a small molecule inhibitor that has emerged as a significant modulator of key cellular signaling pathways, with therapeutic potential in diseases such as osteoarthritis. This technical guide provides an in-depth overview of the cellular pathways affected by **Adavivint** treatment, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. **Adavivint** is a potent and selective inhibitor of the canonical Wnt signaling pathway.[1] Its mechanism of action is unique, targeting intranuclear kinases downstream of β -catenin, thereby offering a distinct approach to Wnt pathway modulation.

Core Mechanism of Action: Inhibition of CLK2 and DYRK1A

Adavivint's primary mechanism of action involves the inhibition of two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[2] This targeted inhibition leads to a cascade of downstream effects that ultimately modulate Wnt signaling and other associated pathways.

The inhibition of CLK2 by **Adavivint** disrupts the phosphorylation of serine/arginine-rich splicing factors (SRSF proteins). This interference with the splicing machinery leads to

alternative mRNA splicing of Wnt target genes and inflammatory cytokines, resulting in their reduced expression.

Concurrently, **Adavivint**'s inhibition of DYRK1A blocks the phosphorylation of SIRT1, a positive regulator of the Wnt pathway, and promotes the activation of FOXO1, which is involved in stimulating cartilage homeostasis.[2] This dual action on SIRT1 and FOXO1 contributes to the negative regulation of Wnt signaling and provides direct chondroprotective effects.

A key feature of **Adavivint**'s mechanism is that it acts downstream of β -catenin. This means that the inhibition of CLK2 and DYRK1A does not affect the levels of β -catenin itself but rather modulates the transcriptional output of the Wnt pathway.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of **Adavivint** from various in vitro and in vivo studies.

Parameter	Value	Cell Line/System	Assay	Reference
EC50	19.5 nM	SW480 colon cancer cells	TCF/LEF-reporter assay	[1]
EC50	11 nM	SW480 colon cancer cells	TCF/LEF luciferase reporter	[3]
IC50 (CLK2)	7.8 nM	Biochemical assay	Kinase activity assay	
IC50 (DYRK1A)	26.9 nM	Biochemical assay	Kinase activity assay	

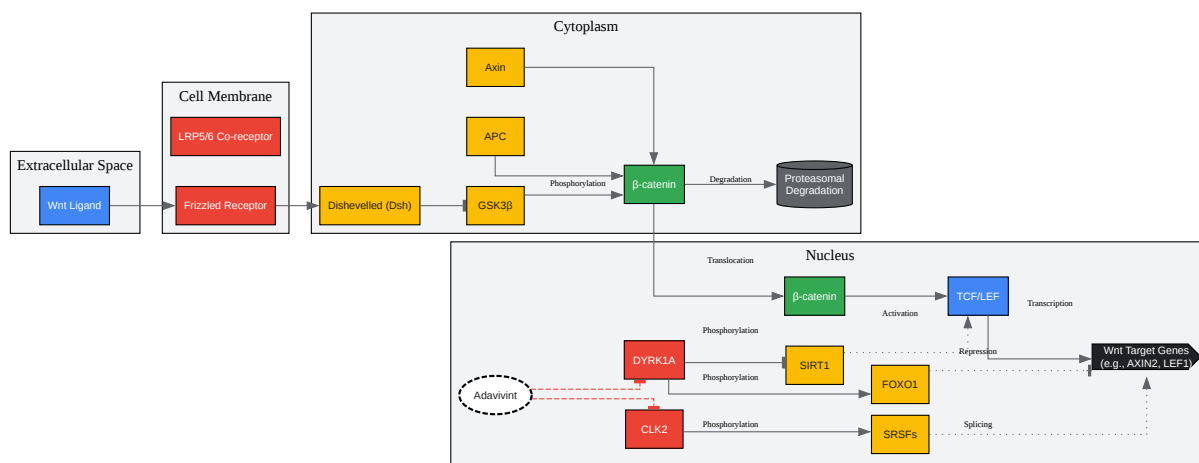
Table 1: In Vitro Potency of **Adavivint**

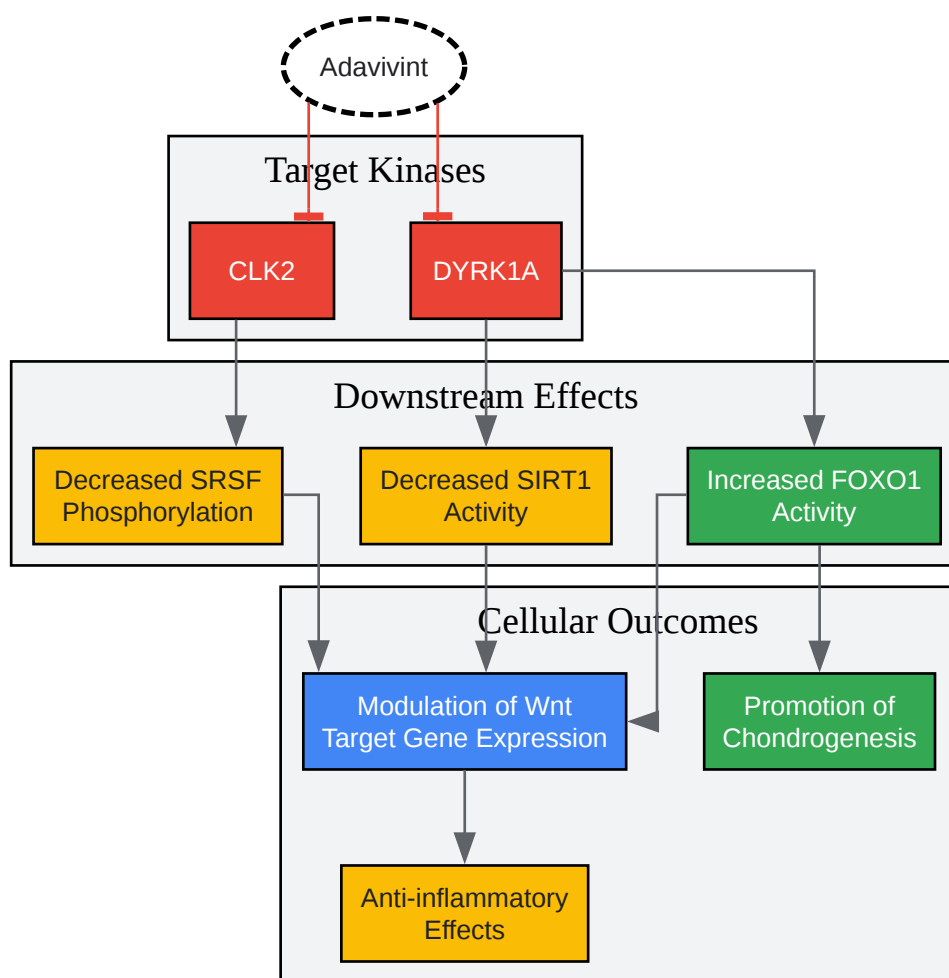
Gene	Effect of Adavivint Treatment	Cell Type	Method	Reference
AXIN2	Downregulation	Human Mesenchymal Stem Cells (hMSCs)	qPCR	[4]
TCF7	Downregulation	Human Mesenchymal Stem Cells (hMSCs)	qPCR	[4]
TCF4	Downregulation	Human Mesenchymal Stem Cells (hMSCs)	qPCR	[4]
CTNNB1 (β -catenin)	No significant change	Human Mesenchymal Stem Cells (hMSCs)	qPCR	[4]
MMP1	Downregulation	Human OA explants	qPCR	[5]
MMP3	Downregulation	Human OA explants	qPCR	[5]
MMP13	Downregulation	Human OA explants	qPCR	[5]

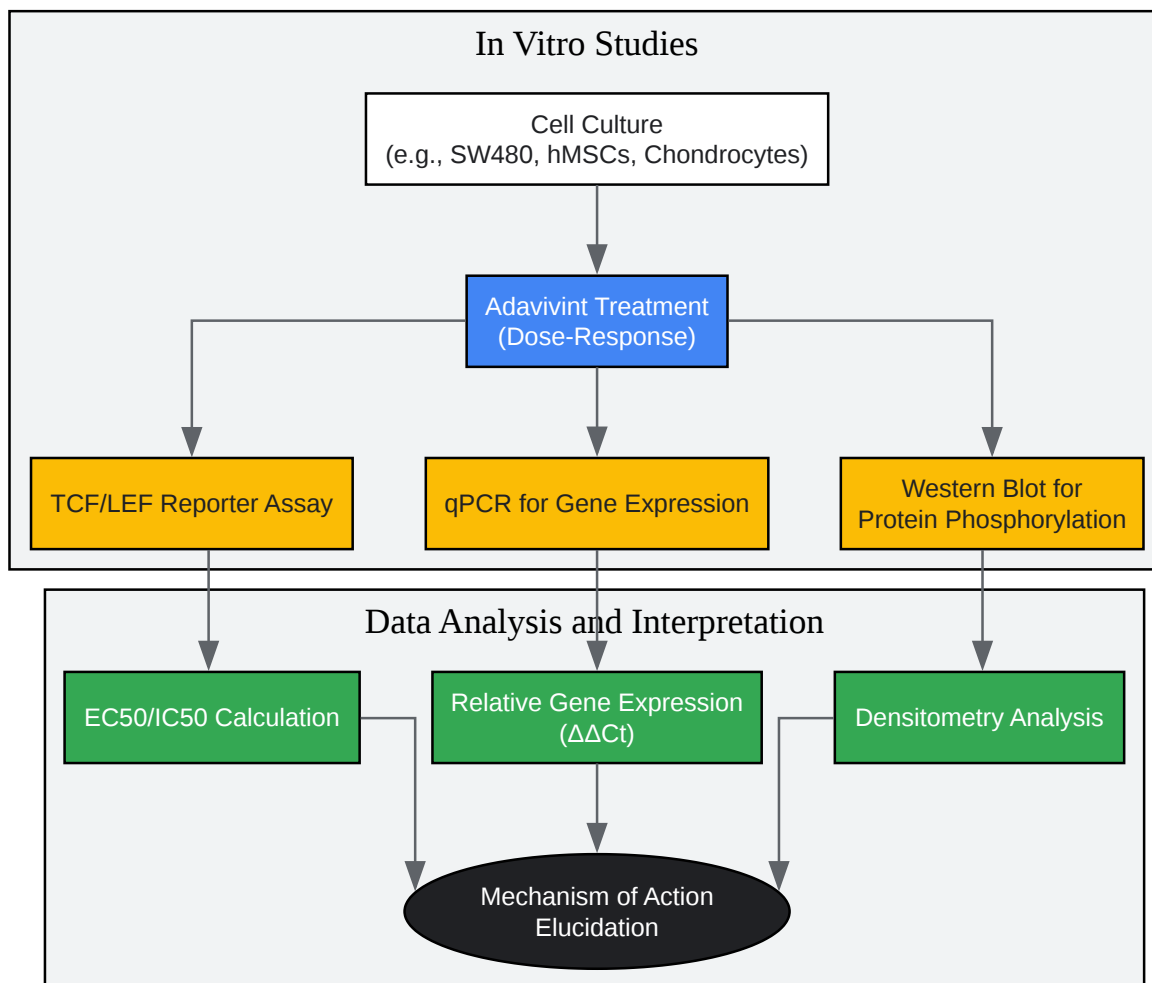
Table 2: Effect of **Adavivint** on Gene Expression

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by **Adavivint**.







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